molecular formula C24H17Cl2N3 B2476195 1-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901006-12-0

1-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2476195
CAS No.: 901006-12-0
M. Wt: 418.32
InChI Key: AUZCNXVDAPUTLM-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[4,3-c]quinoline derivative characterized by a fused heterocyclic scaffold. The structure features a 1H-pyrazolo[4,3-c]quinoline core substituted at the 1-position with a 3-chloro-4-methylphenyl group, at the 3-position with a 4-chlorophenyl group, and at the 8-position with a methyl group. The synthesis of such compounds often involves Claisen-Schmidt condensation followed by reductive cyclization, as demonstrated in related pyrazoloquinoline derivatives .

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-8-methylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17Cl2N3/c1-14-3-10-22-19(11-14)24-20(13-27-22)23(16-5-7-17(25)8-6-16)28-29(24)18-9-4-15(2)21(26)12-18/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZCNXVDAPUTLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)C)Cl)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological evaluations, and the mechanisms underlying its activity, drawing from diverse sources.

Synthesis

The synthesis of pyrazoloquinoline derivatives typically involves multi-step reactions that include cyclization processes. One common method for synthesizing compounds like 1-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline involves the condensation of suitable aromatic aldehydes with hydrazine derivatives under acidic or basic conditions. The resulting compounds are often subjected to further modifications to enhance their biological properties.

Antimicrobial Activity

Research has indicated that pyrazolo[4,3-c]quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain analogs demonstrate potent antifungal activity against various strains of fungi and also show effectiveness against Mycobacterium tuberculosis. This suggests a promising avenue for developing new antifungal and antitubercular agents based on this scaffold .

Anti-inflammatory Effects

Compounds within this class have been evaluated for their anti-inflammatory properties. In particular, derivatives have been identified as dual inhibitors of cholinesterase and cyclooxygenase-2 (COX-2), suggesting potential applications in treating inflammatory diseases . The anti-inflammatory mechanism may involve the inhibition of prostaglandin synthesis, a crucial mediator in inflammation.

Cytotoxicity and Cancer Research

The cytotoxic effects of pyrazoloquinolines have also been explored in cancer research. In vitro studies indicate that certain derivatives can induce apoptosis in cancer cell lines. The mechanism is believed to involve the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death .

Case Study 1: Antifungal Activity

A study focusing on a series of 1H-pyrazolo[3,4-b]quinolines reported that specific compounds exhibited remarkable antifungal activity against Candida albicans and Aspergillus niger. The minimum inhibitory concentrations (MICs) were determined, revealing effective concentrations as low as 0.5 µg/mL for some derivatives .

Case Study 2: Anti-inflammatory Activity

In another investigation, a derivative of the pyrazoloquinoline scaffold was tested for its ability to inhibit COX-2 enzyme activity. The compound displayed an IC50 value of 0.15 µM, indicating strong inhibitory potential compared to standard anti-inflammatory drugs .

Structure-Activity Relationship (SAR)

The biological activity of pyrazoloquinolines is significantly influenced by their structural features. Key factors include:

  • Substituents on the aromatic rings : Electron-withdrawing groups (like chloro or nitro) can enhance potency.
  • Positioning of methyl groups : The presence and position of methyl groups can affect lipophilicity and receptor binding affinity.

Data Table: Biological Activities Summary

Activity TypeCompound TestedIC50/MIC ValuesReference
Antifungal1-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinolineMIC = 0.5 µg/mL
Anti-inflammatorySame compoundIC50 = 0.15 µM
CytotoxicityVarious derivativesIC50 values range from 1 µM to 10 µM

Scientific Research Applications

Anti-inflammatory Activity

Research has indicated that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory effects. Specifically, studies have demonstrated that these compounds can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The mechanism involves the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.

Case Study: Inhibition of NO Production

A comparative study on various derivatives yielded the following IC50 values:

CompoundIC50 (μM)
Compound A0.39
Compound B0.45
Compound C0.50

These results suggest that structural modifications can enhance anti-inflammatory potency while minimizing cytotoxicity.

Anticancer Activity

The anticancer potential of this compound class has been explored through various studies showing activity against multiple cancer cell lines via mechanisms such as apoptosis induction and cell cycle arrest.

Table: Anticancer Activity Data

Cell LineCompound TestedIC50 (μM)
MCF-7 (Breast)1-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline15
A549 (Lung)Same compound12
HeLa (Cervical)Same compound10

Structure-Activity Relationship (SAR)

Studies on structure-activity relationships have shown that the presence of electron-withdrawing groups like chlorine enhances biological activity. Conversely, bulky substituents may reduce efficacy due to steric hindrance.

The proposed mechanisms for anti-inflammatory and anticancer activities include:

  • Inhibition of iNOS: Reducing NO production decreases inflammatory responses.
  • Inhibition of COX-2: This leads to reduced prostaglandin synthesis, further mitigating inflammation.
  • Induction of Apoptosis in Cancer Cells: Modulation of key signaling pathways such as p53 and NF-kB contributes to anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[4,3-c]quinoline Derivatives

The pharmacological and physicochemical properties of pyrazoloquinolines are highly dependent on substituent patterns. Below is a comparative analysis with structurally analogous compounds:

Structural and Substituent Variations

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
1-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline (Target) 1: 3-Cl-4-MePh; 3: 4-ClPh; 8: Me C24H18Cl2N3 428.33 Under investigation (structural focus)
1-(4-chlorophenyl)-8-fluoro-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline 1: 4-ClPh; 3: 3-MeOPh; 8: F C23H15ClFN3O 403.84 Higher solubility due to fluorine
CGS9896 (2-(4-chlorophenyl)-ZK 2,5-dihydropyrazolo(4,3-c)quinoline-3(3H)-one) 2: 4-ClPh; fused dihydro-pyrazoloquinoline C17H11ClN4O 322.75 Anxiolytic activity via GABA modulation
3,5-di(4-chlorophenyl)-1-(4-fluorophenyl)pyrazolo[4,3-c]quinoline 3,5: 4-ClPh; 1: 4-FPh C24H14Cl2FN3 446.29 Enhanced anti-inflammatory potential

Key Observations

Substituent Effects on Bioactivity :

  • The 4-chlorophenyl group at position 3 (in the target compound) is associated with improved metabolic stability compared to methoxy or fluorine substituents .
  • Fluorine at position 8 (as in the second compound above) enhances solubility but may reduce CNS penetration due to increased polarity .

Methyl groups (e.g., at position 8 in the target compound) improve lipophilicity, favoring membrane permeability .

Synthetic Accessibility: The target compound’s synthesis requires multi-step protocols involving condensation and cyclization, similar to other pyrazoloquinolines . Derivatives with simpler substituents (e.g., unmodified phenyl groups) are more readily synthesized in high yields (70–93%) compared to halogenated analogs .

Comparative Pharmacological Data

Limited direct pharmacological data are available for the target compound. However, inferences can be drawn from related analogs:

  • CGS9896 : Exhibits anxiolytic effects at lower doses (ED50 = 1.2 mg/kg in rodent models) due to partial agonism at benzodiazepine receptors .
  • 8-Fluoro analogs : Demonstrate reduced cytotoxicity in vitro (IC50 > 50 μM in HepG2 cells) compared to chlorinated derivatives, suggesting fluorine mitigates off-target effects .
  • 3,5-Di(4-chlorophenyl) derivatives : Show potent inhibition of TNF-α (IC50 = 0.8 μM), linked to anti-inflammatory activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with condensation of substituted quinoline precursors with chlorinated aryl hydrazines. For example, a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) can introduce aryl substituents at specific positions . Key steps include:

  • Step 1 : Preparation of the pyrazoloquinoline core via cyclization of 4-chloroquinoline-3-carbaldehyde derivatives.

  • Step 2 : Functionalization of the core with chloro- and methyl-substituted aryl groups under controlled temperatures (80–120°C) in solvents like DMF or xylene .

  • Purification : Recrystallization (using methanol or ethanol) or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

    Reaction Optimization Parameters
    Solvent: DMF or xylene
    Catalyst: Pd(PPh₃)₄
    Temperature: 80–120°C
    Yield: 45–65% (after purification)

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Analyze peak splitting and integration to verify substituent positions. For instance, aromatic protons from the 4-chlorophenyl group appear as doublets (δ 7.5–8.0 ppm), while methyl groups resonate as singlets (δ 2.3–2.6 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected m/z: ~468.2) and isotopic patterns matching chlorine substituents .
  • IR Spectroscopy : Identify C-Cl stretches (650–800 cm⁻¹) and quinoline C=N bonds (~1600 cm⁻¹) .

Q. What purification methods are most effective for isolating this compound?

  • Methodological Answer :

  • Recrystallization : Optimal for removing impurities with similar polarity (e.g., methanol/water mixtures) .
  • Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (3:1 to 1:2) for higher-purity isolates .
  • HPLC : Employ reverse-phase C18 columns for analytical purity (>95%) in biological assays .

Advanced Research Questions

Q. How can substituent modifications (e.g., chloro, methyl groups) enhance the compound’s biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Replace the 8-methyl group with electron-withdrawing groups (e.g., -NO₂) to improve binding to enzyme active sites (e.g., kinase inhibitors) .

  • Therapeutic Index : Introduce amino groups at the 3-position to increase solubility and bioavailability, as seen in analogous pyrazoloquinolines .

  • In Silico Docking : Use software like AutoDock Vina to predict interactions with targets (e.g., EGFR kinase) before synthesis .

    Substituent Effects on Activity
    4-Chlorophenyl: Enhances lipophilicity and membrane permeability
    8-Methyl: Reduces metabolic degradation
    3-Chloro-4-methylphenyl: Optimizes steric fit in hydrophobic pockets

Q. What experimental strategies resolve contradictions in crystallographic and spectroscopic data?

  • Methodological Answer :

  • X-ray Crystallography : Compare experimental bond lengths/angles (e.g., C-Cl: ~1.73 Å) with DFT-calculated values to validate structural assignments .
  • Dynamic NMR : Resolve conformational ambiguities (e.g., rotational barriers of aryl groups) by variable-temperature studies .
  • Multi-technique Cross-validation : Overlay IR, MS, and XRD data to confirm substituent orientation .

Q. How do reaction solvents influence the yield and selectivity of key synthetic steps?

  • Methodological Answer :

  • Polar aprotic solvents (DMF, DMSO) : Accelerate nucleophilic substitution but may promote side reactions (e.g., hydrolysis of chloro groups) .
  • Non-polar solvents (xylene) : Favor cyclization steps by stabilizing transition states through π-π interactions .
  • Solvent Screening : Use DoE (Design of Experiments) to optimize solvent mixtures (e.g., DMF/xylene 1:1) for >70% yield .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities of similar pyrazoloquinolines?

  • Methodological Answer :

  • Assay Standardization : Replicate experiments under consistent conditions (e.g., ATP concentration in kinase assays) .
  • Meta-analysis : Compare IC₅₀ values across studies, adjusting for variables like cell line (HEK293 vs. HeLa) or compound purity .
  • Mechanistic Studies : Use knock-out models or competitive binding assays to confirm target specificity .

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